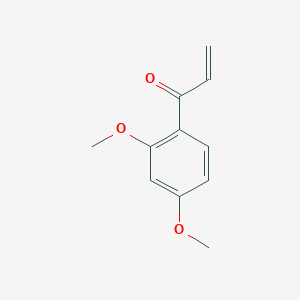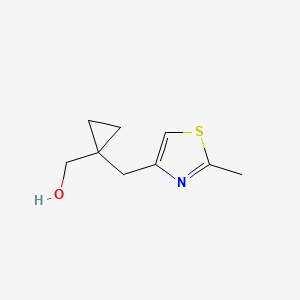
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a methanol moiety, which is further linked to a 2-methylthiazolyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 2-methylthiazole under specific reaction conditions. The synthetic route may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods often involve bulk manufacturing processes that ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol can be compared with other similar compounds, such as:
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)ethanol: This compound has an additional ethyl group, which may alter its chemical properties and reactivity.
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)amine: The presence of an amine group instead of a hydroxyl group can significantly change its biological activity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H13NOS |
|---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
[1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H13NOS/c1-7-10-8(5-12-7)4-9(6-11)2-3-9/h5,11H,2-4,6H2,1H3 |
InChI-Schlüssel |
YIFMWDLUJQYRME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)CC2(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


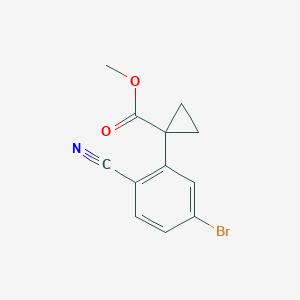
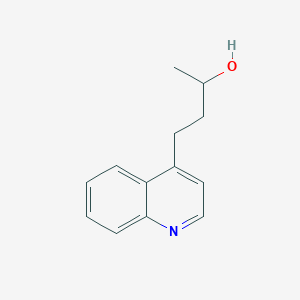
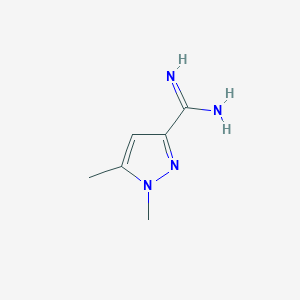
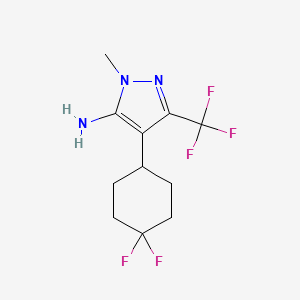
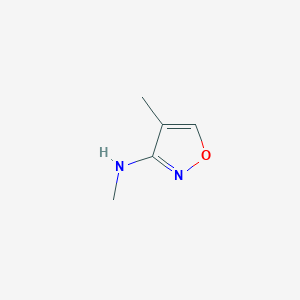

![2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B15319827.png)
![tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B15319828.png)
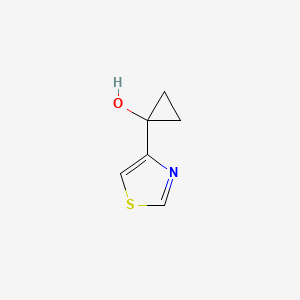
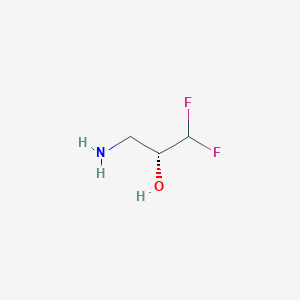
![(E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid](/img/structure/B15319851.png)

